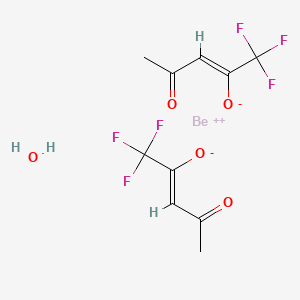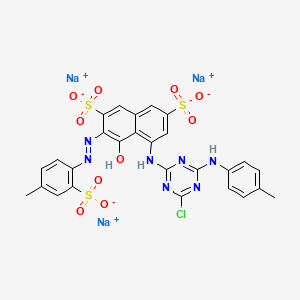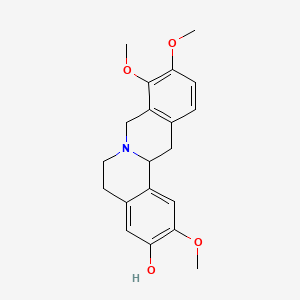
BISMUTH MOLYBDATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth Molybdate materials (α-Bi2Mo3O12, β-Bi2Mo2O9, and γ-Bi2MoO6) are well-known in the field of catalysis due to their excellent activity for one of the most important industrial processes: the oxidation/ammoxidation of lower olefins . These processes play an important role in society since the production of one quarter of the most important industrial organic chemicals and intermediates used in the manufacture of industrial products and consumer goods is based on these reactions .
Synthesis Analysis
Bismuth Molybdate can be synthesized using the gel matrix particle growth method . The synthesis of three distinct single-phase bismuth molybdates (Bi2MoxOy; α-Bi2Mo3O12, β-Bi2Mo2O9, and γ-Bi2MoO6) has been reported . The synthesis of pure phase γ-Bi2M2O6 at pH = 3 was confirmed by X-ray diffraction (XRD) and Raman analysis .Molecular Structure Analysis
The structure of Bismuth Molybdate was described as alternate layers of (BiO +) 2n and (MoO 42−) n perpendicular to the y direction . The morphologies of the as-synthesized three different Bi2MoxOy phases were analyzed using scanning electron microscopy (SEM) .Chemical Reactions Analysis
Bismuth Molybdates have received a large attention owing to their high selectivity and activity for partial oxidation and ammoxidation of lower olefins to essential intermediate products for industrial applications .Physical And Chemical Properties Analysis
The bandgap energy of all the synthesized Bi2M2O6 nanoparticles is found in the visible region (2.48–2.59 eV) . The surface area and pore volume of the prepared samples were analyzed using Brunauer–Emmett–Teller (BET) analysis .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "BISMUTH MOLYBDATE can be synthesized by a precipitation method using bismuth nitrate and ammonium molybdate as starting materials.", "Starting Materials": [ "Bismuth nitrate", "Ammonium molybdate" ], "Reaction": [ "Dissolve bismuth nitrate in distilled water to form a clear solution.", "Dissolve ammonium molybdate in distilled water to form a clear solution.", "Add the ammonium molybdate solution to the bismuth nitrate solution slowly while stirring continuously.", "The mixture will turn yellow and a precipitate of BISMUTH MOLYBDATE will form.", "Filter the precipitate and wash it with distilled water.", "Dry the BISMUTH MOLYBDATE precipitate at a temperature of 60-80°C for several hours." ] } | |
CAS RN |
13565-96-3 |
Product Name |
BISMUTH MOLYBDATE |
Molecular Formula |
Bi2MoO6 |
Molecular Weight |
609.9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)





